An In-depth Technical Guide to N-(4-Methoxybenzyl)-N-methylhydrazine and Its Analogs for Researchers and Drug Development Professionals
An In-depth Technical Guide to N-(4-Methoxybenzyl)-N-methylhydrazine and Its Analogs for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of N-(4-Methoxybenzyl)-N-methylhydrazine, a substituted hydrazine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data for this specific N-methylated compound, this document will also extensively cover its closely related and well-characterized analog, (4-Methoxybenzyl)hydrazine, providing a strong foundational understanding for researchers. We will delve into its chemical properties, plausible synthetic routes, potential applications, and the critical safety considerations necessary for its handling and use in a research setting.
Introduction: The Significance of Substituted Hydrazines in Medicinal Chemistry
Hydrazine derivatives are a versatile class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of heterocyclic structures fundamental to many pharmaceutical drugs.[1] The unique reactivity of the hydrazine moiety makes it an invaluable synthon for creating complex molecular architectures. The incorporation of a 4-methoxybenzyl group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its therapeutic efficacy. The further addition of a methyl group on one of the hydrazine nitrogens, to form a 1,1-disubstituted hydrazine, offers another vector for structural modification and property optimization. These modifications can influence factors such as metabolic stability, receptor binding affinity, and overall biological activity.
While N-(4-Methoxybenzyl)-N-methylhydrazine itself is not extensively documented in readily available literature, its structural motifs are present in molecules investigated for various therapeutic applications. This guide aims to provide the necessary technical information for researchers interested in synthesizing and exploring the potential of this and related compounds.
Physicochemical Properties and Identification
A definitive CAS number for N-(4-Methoxybenzyl)-N-methylhydrazine could not be located in publicly accessible databases at the time of this writing. This suggests that the compound may not have been widely commercialized or extensively studied. However, based on its structure, we can predict its molecular formula and weight.
For practical research purposes, it is highly instructive to consider the properties of the closely related and commercially available analog, (4-Methoxybenzyl)hydrazine hydrochloride .
| Property | Value for (4-Methoxybenzyl)hydrazine hydrochloride | Reference |
| CAS Number | 2011-48-5 | [2][3] |
| Molecular Formula | C₈H₁₃ClN₂O | [2][3] |
| Molecular Weight | 188.65 g/mol | [2][3] |
| IUPAC Name | (4-methoxyphenyl)methylhydrazine;hydrochloride | [2][3] |
| Boiling Point | 311.9 °C at 760 mmHg (for the free base) | [2] |
| Topological Polar Surface Area | 47.3 Ų | [2] |
Synthesis of N-(4-Methoxybenzyl)-N-methylhydrazine: A Proposed Experimental Protocol
While a specific, peer-reviewed synthesis protocol for N-(4-Methoxybenzyl)-N-methylhydrazine was not found, a plausible and scientifically sound approach would be the alkylation of methylhydrazine with 4-methoxybenzyl chloride. This method is a standard procedure for the synthesis of 1,1-disubstituted hydrazines.
Causality Behind Experimental Choices:
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Methylhydrazine as the Starting Material: This provides the core N-methylhydrazine scaffold.
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4-Methoxybenzyl Chloride as the Alkylating Agent: This introduces the desired 4-methoxybenzyl group. The chloride is a good leaving group, facilitating the nucleophilic attack by the hydrazine.
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Use of a Base: A non-nucleophilic base, such as triethylamine or potassium carbonate, is crucial to neutralize the hydrochloric acid formed during the reaction. This prevents the protonation of the hydrazine, which would render it non-nucleophilic and halt the reaction.
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Choice of Solvent: An inert aprotic solvent like dichloromethane (DCM) or acetonitrile is suitable to dissolve the reactants without participating in the reaction.
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Temperature Control: The reaction is likely exothermic. Performing the addition of the alkylating agent at a reduced temperature (e.g., 0 °C) helps to control the reaction rate and minimize potential side reactions, such as over-alkylation.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of N-(4-Methoxybenzyl)-N-methylhydrazine.
Step-by-Step Methodology (Theoretical)
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methylhydrazine (1.0 equivalent) in anhydrous dichloromethane (DCM). Add a suitable non-nucleophilic base, such as triethylamine (1.2 equivalents).
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Addition of Alkylating Agent: Dissolve 4-methoxybenzyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled reaction mixture with vigorous stirring.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).
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Workup:
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Quench the reaction by adding water.
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Separate the organic layer.
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Extract the aqueous layer with DCM (2-3 times).
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Combine the organic layers and wash with brine.
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Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
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Purification:
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Filter off the drying agent and concentrate the organic phase under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel to obtain the pure N-(4-Methoxybenzyl)-N-methylhydrazine.
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Potential Applications in Drug Development
Substituted hydrazines are precursors to a multitude of heterocyclic systems with diverse biological activities. While the specific applications of N-(4-Methoxybenzyl)-N-methylhydrazine are not documented, its structural features suggest potential utility in several areas of drug discovery:
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Synthesis of Pyrazole and Indazole Derivatives: 1,1-Disubstituted hydrazines can be used in the synthesis of various five-membered heterocycles like pyrazoles and indazoles, which are prevalent scaffolds in medicinal chemistry, exhibiting activities such as anti-inflammatory, analgesic, and anticancer properties.
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Monoamine Oxidase (MAO) Inhibitors: Hydrazine derivatives have a well-established history as MAO inhibitors, which are used in the treatment of depression and neurodegenerative diseases. The N-benzylhydrazine structural motif is a key pharmacophore in some MAO inhibitors.
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Antimicrobial Agents: The hydrazone linkage, which can be formed from hydrazines, is present in a number of compounds with antibacterial and antifungal activities.
Safety and Handling
Hydrazine and its derivatives are often toxic and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
For the closely related (4-Methoxybenzyl)hydrazine hydrochloride , the following GHS hazard statements have been reported:
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H301: Toxic if swallowed.[2]
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H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.[3]
It is reasonable to assume that N-(4-Methoxybenzyl)-N-methylhydrazine would have a similar hazard profile. Always consult the Safety Data Sheet (SDS) for any chemical before use.
Conclusion
N-(4-Methoxybenzyl)-N-methylhydrazine represents an interesting, yet underexplored, building block for medicinal chemistry. While specific data for this compound is scarce, a solid understanding of its properties and reactivity can be inferred from its close analog, (4-Methoxybenzyl)hydrazine. The proposed synthetic protocol provides a viable starting point for its preparation in a laboratory setting. As with all hydrazine derivatives, stringent safety precautions are paramount. The versatility of the substituted hydrazine moiety ensures that compounds like N-(4-Methoxybenzyl)-N-methylhydrazine will continue to be of interest to researchers developing novel therapeutics.
References
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4-Methoxybenzylhydrazine hydrochloride | C8H13ClN2O | CID 45789374 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052–1054. Available at: [Link]
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Exploring the Applications of Hydrazine Derivatives: Focus on (4-Methoxybenzyl)hydrazine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-30). Available at: [Link]
